Cas no 2138178-96-6 (5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

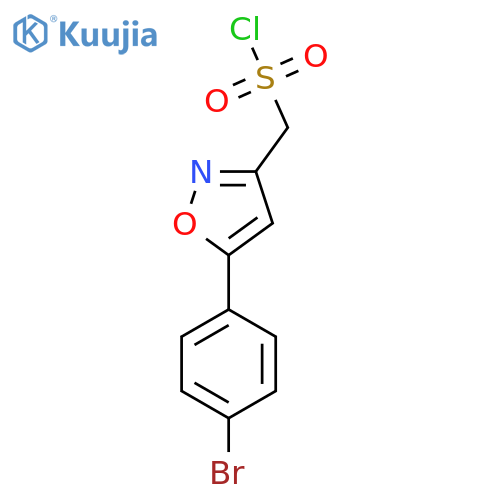

2138178-96-6 structure

商品名:5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride

5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride

- 2138178-96-6

- [5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride

- EN300-1117331

-

- インチ: 1S/C10H7BrClNO3S/c11-8-3-1-7(2-4-8)10-5-9(13-16-10)6-17(12,14)15/h1-5H,6H2

- InChIKey: WJDDJNBZZIAEOU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1=CC(CS(=O)(=O)Cl)=NO1

計算された属性

- せいみつぶんしりょう: 334.90185g/mol

- どういたいしつりょう: 334.90185g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1117331-0.5g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 95% | 0.5g |

$781.0 | 2023-10-27 | |

| Enamine | EN300-1117331-0.1g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 95% | 0.1g |

$715.0 | 2023-10-27 | |

| Enamine | EN300-1117331-1g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 95% | 1g |

$813.0 | 2023-10-27 | |

| Enamine | EN300-1117331-5g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 95% | 5g |

$2360.0 | 2023-10-27 | |

| Enamine | EN300-1117331-10.0g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 10g |

$3500.0 | 2023-05-26 | ||

| Enamine | EN300-1117331-0.05g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 95% | 0.05g |

$683.0 | 2023-10-27 | |

| Enamine | EN300-1117331-10g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 95% | 10g |

$3500.0 | 2023-10-27 | |

| Enamine | EN300-1117331-0.25g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 95% | 0.25g |

$748.0 | 2023-10-27 | |

| Enamine | EN300-1117331-1.0g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 1g |

$813.0 | 2023-05-26 | ||

| Enamine | EN300-1117331-5.0g |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride |

2138178-96-6 | 5g |

$2360.0 | 2023-05-26 |

5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

2138178-96-6 (5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬